5-bromo-N~4~-(4-chlorophenyl)-6-methyl-2,4-pyrimidinediamine
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Overview
Description
5-bromo-N~4~-(4-chlorophenyl)-6-methyl-2,4-pyrimidinediamine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to a pyrimidine ring, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N~4~-(4-chlorophenyl)-6-methyl-2,4-pyrimidinediamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloroaniline, 6-methyl-2,4-pyrimidinediamine, and bromine.
Bromination: The bromination of 6-methyl-2,4-pyrimidinediamine is carried out using bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 5-position of the pyrimidine ring.
Coupling Reaction: The brominated pyrimidine derivative is then coupled with 4-chloroaniline in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N~4~-(4-chlorophenyl)-6-methyl-2,4-pyrimidinediamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules or polymers.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K~2~CO~3~) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO~4~) or hydrogen peroxide (H~2~O~2~) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound.
Scientific Research Applications
5-bromo-N~4~-(4-chlorophenyl)-6-methyl-2,4-pyrimidinediamine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemicals with specific properties.
Mechanism of Action
The mechanism of action of 5-bromo-N~4~-(4-chlorophenyl)-6-methyl-2,4-pyrimidinediamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-(4-chlorophenyl)-2-fluorobenzamide
- 5-bromo-N-(3-chlorophenyl)-2-fluorobenzamide
- 5-bromo-N-(3-chloro-4-methoxyphenyl)-2-fluorobenzamide
Uniqueness
5-bromo-N~4~-(4-chlorophenyl)-6-methyl-2,4-pyrimidinediamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
5-bromo-N~4~-(4-chlorophenyl)-6-methyl-2,4-pyrimidinediamine is a synthetic organic compound belonging to the pyrimidine derivatives class. Its molecular formula is C11H10BrClN4, and it possesses a unique structure characterized by the presence of bromine, chlorine, and methyl groups attached to a pyrimidine ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Property | Value |
---|---|
Molecular Formula | C11H10BrClN4 |
Molecular Weight | 313.58 g/mol |
CAS Number | 7788-06-9 |
IUPAC Name | 5-bromo-4-N-(4-chlorophenyl)-6-methylpyrimidine-2,4-diamine |
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials : The synthesis begins with 4-chloroaniline and 6-methyl-2,4-pyrimidinediamine.
- Bromination : Bromination of 6-methyl-2,4-pyrimidinediamine is conducted using bromine in a solvent like acetic acid.
- Coupling Reaction : The brominated product is coupled with 4-chloroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final compound.
The biological activity of this compound is attributed to its interaction with specific molecular targets in biological systems. Notably, it has been identified as an inhibitor of signaling pathways related to immune responses, particularly:
- Inhibition of IgE and IgG receptor signaling : This action is crucial for modulating inflammatory responses and may have applications in treating allergic conditions and autoimmune diseases.
Research Findings
Recent studies have explored the compound's potential as an anticancer agent and its ability to inhibit specific enzymes involved in cancer cell proliferation. The following table summarizes key findings from various studies:
Case Studies
- Anticancer Activity : A study demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines, indicating its potential as an effective anticancer agent .
- Immune Modulation : Another investigation revealed that this compound effectively inhibits IgE-mediated signaling cascades, suggesting its therapeutic potential in managing allergic reactions and autoimmune disorders.
Properties
IUPAC Name |
5-bromo-4-N-(4-chlorophenyl)-6-methylpyrimidine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrClN4/c1-6-9(12)10(17-11(14)15-6)16-8-4-2-7(13)3-5-8/h2-5H,1H3,(H3,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLUWADRUYNDGJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)NC2=CC=C(C=C2)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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